molecular formula C30H44O7 B1139599 灵芝酸 C CAS No. 100665-42-7

灵芝酸 C

货号 B1139599
CAS 编号: 100665-42-7
分子量: 516.7 g/mol
InChI 键: DIEUZIPSDUGWLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid (hereafter referred to as “Trihydroxy acid”) is a natural product found in various plants, including the roots of the perennial shrub, Hypericum perforatum, commonly known as St. John’s wort. Trihydroxy acid has been studied for its potential medicinal and therapeutic applications, as well as for its biochemical and physiological effects.

科学研究应用

药理活性

灵芝酸 (GA) 是从灵芝 (灵芝) 中获得的重要次生代谢产物之一,具有广泛的药理活性,对人类疾病具有治疗作用 {svg_1} {svg_2}它们是具有四个环状和两个线性异戊二烯的萜类化合物,是甲羟戊酸途径的产物 {svg_3}.

抑制组胺释放

灵芝酸已被证明具有显著的药理活性,例如抑制组胺释放 {svg_4}。这一特性使它们在治疗过敏和其他组胺起作用的疾病中具有潜在的用途。

抑制胆固醇合成

灵芝酸已被证明可以抑制胆固醇合成 {svg_5}。这在管理高胆固醇水平和相关心血管疾病方面可能是有益的。

降压特性

灵芝酸具有降压特性 {svg_6},这意味着它们可以帮助降低血压。这在治疗高血压和相关心血管疾病方面可能是有益的。

抗肿瘤特性

灵芝酸已被证明具有抗肿瘤特性 {svg_7}。这表明在癌症治疗中具有潜在的应用,尽管需要更多的研究来充分了解和利用这些特性。

抗 HIV 特性

灵芝酸已被证明具有抗 HIV 特性 {svg_8}。这表明在 HIV 治疗中具有潜在的应用,尽管在这一领域还需要更多的研究。

生物合成和生产

灵芝酸的生物合成引起了科学家的高度关注,并促使各种控制产量和提高产量的策略出现 {svg_9}。例如,张和唐研究了光照射对灵芝发酵的影响,并提出了一种三阶段光照射策略,以提高灵芝 (灵芝) 浸没培养中 GA 的产量 {svg_10}.

药物开发

鉴于其广泛的药理活性,灵芝酸是开发新药的宝贵资源 {svg_11}然而,它们通常以非常低的浓度生产,而生产真菌需要繁琐的田间栽培才能用于工业应用 {svg_12}.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product. The key steps in the synthesis pathway include oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Lanosterol", "Sodium periodate", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Oxidation of lanosterol with sodium periodate in acetic acid and methanol to form 3β,7β-dihydroxy-5α-cholestan-11-one", "Step 2: Reduction of 3β,7β-dihydroxy-5α-cholestan-11-one with sodium borohydride in methanol to form 3β,7β-dihydroxy-5α-cholestan-11-ol", "Step 3: Oxidation of 3β,7β-dihydroxy-5α-cholestan-11-ol with sodium periodate in acetic acid and methanol to form 3β,7β,15α-trihydroxy-5α-cholestan-11-one", "Step 4: Reduction of 3β,7β,15α-trihydroxy-5α-cholestan-11-one with sodium borohydride in methanol to form 3β,7β,15α-trihydroxy-5α-cholestan-11-ol", "Step 5: Cyclization of 3β,7β,15α-trihydroxy-5α-cholestan-11-ol with sodium hydroxide in methanol to form (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid", "Step 6: Acidification of (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid with hydrochloric acid to form (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid", "Step 7: Purification of (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid by precipitation with sodium chloride and water" ] }

CAS 编号

100665-42-7

分子式

C30H44O7

分子量

516.7 g/mol

IUPAC 名称

2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)

InChI 键

DIEUZIPSDUGWLD-UHFFFAOYSA-N

手性 SMILES

CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

规范 SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid
Reactant of Route 2
Reactant of Route 2
(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid
Reactant of Route 3
Reactant of Route 3
(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid
Reactant of Route 4
Reactant of Route 4
(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid
Reactant of Route 5
(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid
Reactant of Route 6
(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。